molecular formula C29H31N5O3 B11507899 2-{3-[(1E)-2-cyano-3-oxo-3-(4-phenylpiperazin-1-yl)prop-1-en-1-yl]-1H-indol-1-yl}-N-(tetrahydrofuran-2-ylmethyl)acetamide

2-{3-[(1E)-2-cyano-3-oxo-3-(4-phenylpiperazin-1-yl)prop-1-en-1-yl]-1H-indol-1-yl}-N-(tetrahydrofuran-2-ylmethyl)acetamide

Cat. No.: B11507899
M. Wt: 497.6 g/mol
InChI Key: ULFWUXJYABPDGS-OQKWZONESA-N
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Description

2-{3-[(1E)-2-CYANO-2-[(E)-4-PHENYLPIPERAZINE-1-CARBONYL]ETH-1-EN-1-YL]-1H-INDOL-1-YL}-N-[(OXOLAN-2-YL)METHYL]ACETAMIDE is a complex organic compound that features a combination of indole, piperazine, and oxolane moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{3-[(1E)-2-CYANO-2-[(E)-4-PHENYLPIPERAZINE-1-CARBONYL]ETH-1-EN-1-YL]-1H-INDOL-1-YL}-N-[(OXOLAN-2-YL)METHYL]ACETAMIDE typically involves multi-step organic synthesis. The process begins with the preparation of the indole core, followed by the introduction of the piperazine and oxolane groups through a series of coupling reactions. Key steps include:

    Formation of the Indole Core: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Introduction of the Piperazine Group: The piperazine moiety is introduced via a nucleophilic substitution reaction, where the indole derivative reacts with a piperazine derivative.

    Formation of the Oxolane Group: The oxolane ring is typically introduced through a cyclization reaction involving a diol precursor.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

2-{3-[(1E)-2-CYANO-2-[(E)-4-PHENYLPIPERAZINE-1-CARBONYL]ETH-1-EN-1-YL]-1H-INDOL-1-YL}-N-[(OXOLAN-2-YL)METHYL]ACETAMIDE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert certain functional groups into their corresponding reduced forms.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific receptors or enzymes.

    Biological Studies: It can be used to study the interactions between small molecules and biological macromolecules.

    Industrial Applications: The compound may serve as an intermediate in the synthesis of more complex molecules used in various industries.

Mechanism of Action

The mechanism of action of 2-{3-[(1E)-2-CYANO-2-[(E)-4-PHENYLPIPERAZINE-1-CARBONYL]ETH-1-EN-1-YL]-1H-INDOL-1-YL}-N-[(OXOLAN-2-YL)METHYL]ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 2-{3-[(1E)-2-CYANO-2-[(E)-4-PHENYLPIPERAZINE-1-CARBONYL]ETH-1-EN-1-YL]-1H-INDOL-1-YL}-N-[(TETRAHYDROFURAN-2-YL)METHYL]ACETAMIDE
  • 2-{3-[(1E)-2-CYANO-2-[(E)-4-PHENYLPIPERAZINE-1-CARBONYL]ETH-1-EN-1-YL]-1H-INDOL-1-YL}-N-[(PYRROLIDIN-2-YL)METHYL]ACETAMIDE

Uniqueness

The uniqueness of 2-{3-[(1E)-2-CYANO-2-[(E)-4-PHENYLPIPERAZINE-1-CARBONYL]ETH-1-EN-1-YL]-1H-INDOL-1-YL}-N-[(OXOLAN-2-YL)METHYL]ACETAMIDE lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C29H31N5O3

Molecular Weight

497.6 g/mol

IUPAC Name

2-[3-[(E)-2-cyano-3-oxo-3-(4-phenylpiperazin-1-yl)prop-1-enyl]indol-1-yl]-N-(oxolan-2-ylmethyl)acetamide

InChI

InChI=1S/C29H31N5O3/c30-18-22(29(36)33-14-12-32(13-15-33)24-7-2-1-3-8-24)17-23-20-34(27-11-5-4-10-26(23)27)21-28(35)31-19-25-9-6-16-37-25/h1-5,7-8,10-11,17,20,25H,6,9,12-16,19,21H2,(H,31,35)/b22-17+

InChI Key

ULFWUXJYABPDGS-OQKWZONESA-N

Isomeric SMILES

C1CC(OC1)CNC(=O)CN2C=C(C3=CC=CC=C32)/C=C(\C#N)/C(=O)N4CCN(CC4)C5=CC=CC=C5

Canonical SMILES

C1CC(OC1)CNC(=O)CN2C=C(C3=CC=CC=C32)C=C(C#N)C(=O)N4CCN(CC4)C5=CC=CC=C5

Origin of Product

United States

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